molecular formula C16H22N2O7 B11470149 Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate

Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate

Cat. No.: B11470149
M. Wt: 354.35 g/mol
InChI Key: SZWWTZFVEFPUGA-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate is a chemical compound with the molecular formula C16H22N2O7 and a molecular weight of 354.35508 g/mol . This compound is characterized by its complex structure, which includes functional groups such as an ester, a nitro group, and a carbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(diethylcarbamoyl)-2-methoxy-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 2-[4-(diethylcarbamoyl)-2-amino-6-nitrophenoxy]acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetic acid and ethanol.

Scientific Research Applications

Ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate can be compared with other similar compounds such as:

The uniqueness of ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

ethyl 2-[4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate

InChI

InChI=1S/C16H22N2O7/c1-5-17(6-2)16(20)11-8-12(18(21)22)15(13(9-11)23-4)25-10-14(19)24-7-3/h8-9H,5-7,10H2,1-4H3

InChI Key

SZWWTZFVEFPUGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OCC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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